molecular formula C17H18N6O4S B2794789 methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034633-96-8

methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2794789
CAS No.: 2034633-96-8
M. Wt: 402.43
InChI Key: YRZIUDILOAGCGV-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate backbone linked to a sulfamoylphenyl group and a pyrazine-substituted imidazole moiety. Its structure combines pharmacophoric elements common in agrochemicals and pharmaceuticals:

  • Carbamate group: Known for pesticidal activity (e.g., inhibition of acetylcholinesterase or microtubule assembly) .
  • Sulfamoylphenyl group: Imparts sulfonamide-like properties, often associated with herbicidal or antimicrobial action .
  • Pyrazin-2-yl-imidazole: A heterocyclic system that enhances binding to biological targets, such as fungal or bacterial enzymes .

Its pyrazine and imidazole rings may confer unique selectivity compared to classical carbamates .

Properties

IUPAC Name

methyl N-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-27-17(24)22-13-2-4-14(5-3-13)28(25,26)21-9-11-23-10-8-20-16(23)15-12-18-6-7-19-15/h2-8,10,12,21H,9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZIUDILOAGCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Primary Use Activity Data
Methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate C₁₇H₁₇N₇O₄S Carbamate, sulfamoyl, pyrazine-imidazole Hypothesized: Antifungal/herbicidal N/A (Inferred from analogs)
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) C₈H₁₀N₂O₄S Carbamate, sulfonamide Herbicide Targets cell division in weeds
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) C₁₄H₁₈N₄O₃ Carbamate, benzimidazole Fungicide Disrupts fungal microtubules (IC₅₀: 0.1–1 μM)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate C₈H₁₂N₄O₄ Carbamate, nitroimidazole Antiprotozoal/antibacterial Stability via planar carbamoyloxy group
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₁F₃N₆O Imidazole, trifluoromethylpyridine, pyrrole Anticancer (hypothesized) LCMS purity: 98.67%

Key Comparative Insights

Carbamate Backbone and Bioactivity

  • Target compound: Combines carbamate with sulfamoyl and pyrazine-imidazole, likely broadening its mode of action compared to simpler carbamates like asulam (herbicidal) or benomyl (fungicidal) .
  • Asulam vs. Target compound : Both feature sulfonamide-carbamate motifs, but the pyrazine-imidazole in the target may enhance binding to fungal enzymes over plant-specific targets .

Heterocyclic Systems

  • Pyrazine-imidazole vs. Benzimidazole (Benomyl): Benomyl’s benzimidazole targets β-tubulin in fungi, while the pyrazine-imidazole in the target compound could interact with heme-containing proteins or nucleic acids, suggesting divergent antifungal mechanisms .
  • Nitroimidazole () : The nitro group in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate confers redox activity (e.g., antiparasitic action), absent in the pyrazine-based target compound .

Physicochemical Properties

  • Planar vs. non-planar structures: The planar carbamoyloxymethyl group in ’s compound enhances crystallinity and stability, whereas the target compound’s flexible ethylsulfamoyl linker may increase conformational adaptability for target binding .

Q & A

Q. What are the optimized synthetic routes for methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole ring formation : Pyrazine derivatives are coupled with imidazole precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .

Sulfamoyl group introduction : Reaction of intermediates with sulfamoyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .

Carbamate functionalization : Methyl carbamate groups are added via nucleophilic substitution, using reagents like methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Intermediates :

  • 2-(Pyrazin-2-yl)-1H-imidazole .
  • 4-(N-(2-aminoethyl)sulfamoyl)phenyl carbamate .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine-imidazole core and sulfamoyl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for carbamate detection) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What are the primary biological targets or pathways investigated for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Tested against kinases or hydrolases due to the sulfamoyl and carbamate groups’ electrophilic properties .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine-imidazole hybrids?

Methodological Answer: Discrepancies often arise from:

  • Reagent purity : Use of anhydrous solvents and freshly distilled amines to avoid side reactions .
  • Catalyst optimization : Screening Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to improve coupling efficiency .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) enhances imidazole ring closure yields .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with modified pyrazine (e.g., pyridazine substitution) or carbamate (e.g., ethyl vs. methyl) groups .
  • 3D-QSAR modeling : Align molecular descriptors (e.g., electrostatic potential maps) with bioactivity data using CoMFA or CoMSIA .
  • Crystallography : Resolve X-ray structures of target-bound complexes to identify key binding motifs .

Q. How can researchers address conflicting bioactivity data across in vitro vs. in vivo models?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated carbamate hydrolysis) .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models to correlate in vitro IC50_{50} with efficacy .

Q. What strategies mitigate instability of the carbamate group under physiological conditions?

Methodological Answer:

  • Prodrug design : Replace methyl carbamate with tert-butyl or p-nitrophenyl esters to delay hydrolysis .
  • pH-sensitive formulations : Encapsulate in liposomes stabilized at pH 7.4 to reduce premature degradation .

Q. How can researchers validate the compound’s selectivity for specific molecular targets?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled probes (e.g., 3^3H-ATP) in kinase panels to assess off-target effects .
  • CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm mechanism .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant cytotoxicity thresholds .

Q. How should researchers design multi-parametric stability studies for this compound?

Methodological Answer:

  • ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation via HPLC .
  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (H2_2O2_2) to identify degradation pathways .

Advanced Methodological Challenges

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to assess binding affinities .
  • MetaSite : Predict metabolic hotspots (e.g., sulfamoyl vs. carbamate regions) based on molecular orbital interactions .

Q. How can researchers reconcile discrepancies in solubility measurements across solvent systems?

Methodological Answer:

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and DMSO, validated by nephelometry .
  • Thermodynamic modeling : Apply Hansen solubility parameters to correlate with solvent polarity indices .

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